(3-Amino-5-iodophenyl)methanol CAS 368435-46-5 properties
(3-Amino-5-iodophenyl)methanol CAS 368435-46-5 properties
An In-depth Technical Guide to (3-Amino-5-iodophenyl)methanol (CAS 368435-46-5): A Versatile Scaffold for Advanced Pharmaceutical Development
Introduction: Identifying a Key Building Block
In the landscape of medicinal chemistry and radiopharmaceutical development, the strategic design of molecular scaffolds is paramount. (3-Amino-5-iodophenyl)methanol, registered under CAS number 368435-46-5, has emerged as a particularly valuable building block. Its trifunctional nature—possessing a nucleophilic amino group, a reactive iodophenyl moiety, and a versatile hydroxymethyl group—offers a powerful platform for constructing complex molecules. This guide provides an in-depth analysis of its properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The unique 1,3,5-substitution pattern allows for the introduction of diverse functionalities, making it a cornerstone intermediate for creating novel imaging agents and therapeutic candidates.[1]
Physicochemical and Structural Properties
The compound is typically a solid at room temperature and requires refrigerated storage to maintain its integrity.[2] A comprehensive summary of its key properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 368435-46-5 | [3] |
| Molecular Formula | C₇H₈INO | [3] |
| Molecular Weight | 249.05 g/mol | [3] |
| IUPAC Name | (3-amino-5-iodophenyl)methanol | [4] |
| Synonyms | 3-Amino-5-iodobenzyl alcohol | |
| Physical Form | Solid | |
| Predicted Boiling Point | 381.5 ± 37.0 °C | [2] |
| Predicted Density | 1.951 ± 0.06 g/cm³ | [2] |
| Purity | Typically ≥95% | [2][3] |
| Storage Conditions | 2-8°C, store under inert gas, protect from light | [2] |
| SMILES | NC1=CC(CO)=CC(I)=C1 | [4] |
| InChI Key | CLLJEYMWCYAIFS-UHFFFAOYSA-N |
Reactivity Analysis: A Trifunctional Scaffold
The utility of (3-amino-5-iodophenyl)methanol stems from the distinct reactivity of its three functional groups. Understanding this allows for selective and sequential chemical transformations, a cornerstone of efficient molecular synthesis.
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Aryl Iodide : The carbon-iodine bond is the most labile site for organometallic chemistry. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[5][6] This functionality is also critical for its use in radiopharmaceuticals, where the iodine atom can be readily exchanged with a radioisotope such as ¹²³I or ¹³¹I.[2]
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Amino Group : The primary amine is a versatile nucleophile and a directing group. It can be acylated to form amides, alkylated, or used to synthesize various nitrogen-containing heterocycles. Importantly, its basicity and nucleophilicity may require protection (e.g., as an acetamide) during certain reactions, particularly organometallic couplings, to prevent catalyst inhibition or unwanted side reactions.[7]
-
Hydroxymethyl Group : The primary alcohol can be easily oxidized to an aldehyde or a carboxylic acid, providing further synthetic handles. Alternatively, it can be converted into ethers or esters to modulate properties like solubility or to act as a linker to other molecular fragments.
This orthogonal reactivity makes the molecule an ideal scaffold for building libraries of compounds, as each functional group can be addressed independently under specific reaction conditions.
Plausible Synthesis Pathway
Step-by-Step Synthetic Protocol (Proposed)
Expertise & Rationale: This pathway strategically uses protecting groups and established, high-yielding reactions to control the placement of functional groups. The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to an aryl iodide.[8] The final reduction of the ester to the alcohol is a standard transformation.
-
Selective Protection and Nitration of 3,5-Diaminobenzoic Acid:
-
Protocol: Protect one amino group of 3,5-diaminobenzoic acid as an acetamide using acetic anhydride. This deactivates one amine, allowing for selective mononitration of the other amino group, which is then removed (hydrolyzed) and subsequently converted. A more direct route involves the controlled mononitration of 3-aminobenzoic acid followed by iodination, though regiochemical control can be challenging. A more robust method starts with a precursor that allows for sequential functionalization.[1]
-
Causality: Protection is crucial to prevent diazotization of both amines in the subsequent step and to control the regioselectivity of further reactions.
-
-
Sandmeyer Iodination:
-
Protocol: The remaining free amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at 0-5 °C. This intermediate is then treated with a solution of potassium iodide (KI) to introduce the iodine atom onto the aromatic ring.[8][9]
-
Causality: The Sandmeyer reaction is a highly efficient method for introducing halides onto an aromatic ring at a specific position defined by a precursor amino group. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
-
Reduction of the Nitro Group:
-
Protocol: The nitro group is reduced to a primary amine. A common and effective method is using a metal catalyst like tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation.[10]
-
Causality: This step re-introduces the desired amino group. At this stage, the molecule is 3-amino-5-iodobenzoic acid.
-
-
Reduction of Carboxylic Acid to Alcohol:
-
Protocol: The final step is the reduction of the carboxylic acid to the primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like THF) is typically required. The reaction is performed under an inert atmosphere and quenched carefully with water or a solution of Rochelle's salt. An alternative could be an electrochemical reduction.[11]
-
Causality: LiAlH₄ is one of the few reagents strong enough to reduce a carboxylic acid directly to an alcohol. The presence of the amino group requires careful control of the reaction conditions, as it can react with the hydride reagent.
-
Key Applications and Experimental Protocols
Intermediate in Radiopharmaceutical Synthesis
The presence of a stable iodine atom makes (3-amino-5-iodophenyl)methanol an ideal precursor for radioiodinated imaging agents used in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[2]
Substrate for Suzuki-Miyaura Cross-Coupling
The aryl iodide is a prime handle for forming new carbon-carbon bonds, enabling the synthesis of complex biaryl structures common in pharmacologically active molecules.[6]
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Trustworthiness: This protocol is a self-validating system. Successful coupling is confirmed by the disappearance of starting materials (TLC, LC-MS) and the appearance of a new, less polar product with a significantly different mass. The use of an inert atmosphere and degassed solvents is critical for preventing the oxidation and deactivation of the Pd(0) catalyst.[5]
-
Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add (3-amino-5-iodophenyl)methanol (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), to the flask.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or Toluene/EtOH/H₂O).
-
Reaction Execution: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectral Characterization (Predicted)
While specific, published spectra for this compound are not widely available, its structure allows for a confident prediction of its key spectral features. Confirmation of the structure would rely on the following characteristic signals:
-
¹H NMR:
-
Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.8-7.5 ppm). Due to the substitution pattern, they will appear as singlets or narrow triplets/doublets (meta-coupling).
-
Methylene Protons (-CH₂OH): A singlet around 4.5 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent.
-
Amine Protons (-NH₂): A broad singlet around 3.5-4.0 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Six signals are expected in the aromatic region (~110-150 ppm). The carbon attached to the iodine (C-I) will be shifted significantly upfield to ~95 ppm. The carbon attached to the amino group (C-N) will be downfield around 148 ppm.
-
Methylene Carbon (-CH₂OH): A signal around 64 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹.
-
N-H Stretch: Two sharp peaks (symmetric and asymmetric stretching) around 3350-3500 cm⁻¹.
-
C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.
-
C-O Stretch: A strong absorption around 1050 cm⁻¹.
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Safety and Handling
(3-Amino-5-iodophenyl)methanol is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a tightly sealed container in a cool, dry place as recommended.
Conclusion
(3-Amino-5-iodophenyl)methanol is a strategically designed chemical intermediate of significant value to the pharmaceutical and diagnostic imaging industries. Its trifunctional nature provides a robust and versatile platform for complex molecular synthesis. By understanding its specific reactivity, leveraging established synthetic protocols, and adhering to proper safety measures, researchers can effectively utilize this compound to accelerate the development of novel therapeutics and advanced medical imaging agents.
References
-
MySkinRecipes. (3-Amino-5-iodophenyl)methanol. [Link]
-
Park, J., Seo, J. A., & Cheon, C. H. (2024). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry. [Link]
- Nycomed AS. (1976). Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
-
Park, J., Seo, J. A., & Cheon, C. H. (2024). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Korea University Pure. [Link]
- Wuxi Apptec (Shanghai) Co., Ltd. (2016). Preparation method of 3,5-diaminobenzoic acid.
-
University of Wisconsin. Tables For Organic Structure Analysis. [Link]
-
Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
Royal Society of Chemistry. S1 Copies of by 1H and 13C NMR spectra. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Coleman, G. H., & Johnson, H. L. (1941). Benzyl alcohol, o-amino-. Organic Syntheses, 21, 10. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Ananikov, V. P., et al. (2020). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]
-
Kaczmarczyk, G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Gandeepan, P., et al. (2021). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Organic Chemistry Frontiers. [Link]
-
Zeller, A., et al. (2005). (3-Aminophenyl)methanol. Acta Crystallographica Section E. [Link]
-
Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. (3-Amino-5-iodophenyl)methanol [myskinrecipes.com]
- 3. 368435-46-5 | (3-Amino-5-iodophenyl)methanol - Moldb [moldb.com]
- 4. (3-Amino-5-iodophenyl)methanol 97.00% | CAS: 368435-46-5 | AChemBlock [achemblock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
- 9. researchgate.net [researchgate.net]
- 10. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
